molecular formula C5H3Cl2NO2S B1487707 6-Chloropyridine-2-sulfonyl chloride CAS No. 913287-21-5

6-Chloropyridine-2-sulfonyl chloride

Cat. No. B1487707
M. Wt: 212.05 g/mol
InChI Key: IJPXRIBIZULCGQ-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-sulfonyl chloride is a highly reactive compound used as a reagent in organic synthesis and as a building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals . It has an empirical formula of C5H3Cl2NO2S and a molecular weight of 212.05 .


Synthesis Analysis

The synthesis of 2-Chloropyridine involves combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine. Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .


Molecular Structure Analysis

The molecular formula of 6-Chloropyridine-2-sulfonyl chloride is C5H3Cl2NO2S. The average mass is 212.054 Da and the monoisotopic mass is 210.926147 Da .


Chemical Reactions Analysis

When 2-Chloropyridine-3-sulfonyl chloride comes into contact with water, it liberates toxic gas. Thermal decomposition can lead to the release of irritating gases and vapors .

Scientific Research Applications

Synthesis of Sulfonyl Chlorides and Derivatives
Sulfonyl chlorides, including 6-Chloropyridine-2-sulfonyl chloride, are pivotal in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. Their preparation often involves the oxidation of thiols and disulfides with chlorine dioxide, highlighting a method that yields high reaction products without the need for severe conditions (Lezina, Rubtsova, & Kuchin, 2011).

Heteroaryl Sulfonamides and Sulfonyl Fluorides
The compound has been used to oxidize heteroaromatic thiols to sulfonyl chlorides at low temperatures. This process, which avoids chlorine gas, has been crucial in synthesizing sulfonamides and sulfonyl fluorides from heteroaryl thiols, suggesting its utility in creating compounds for parallel chemistry efforts (Wright & Hallstrom, 2006).

Development of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives
It has facilitated the synthesis of novel derivatives by reacting with different sulfonyl and acyl chloride compounds. This process underlines its importance in generating new chemical entities with potential applications in various research domains (Shen et al., 2014).

Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride
The chemical has been instrumental in synthesizing and characterizing novel ionic liquids, which are then used as catalysts in organic syntheses. Such applications demonstrate the broader utility of 6-Chloropyridine-2-sulfonyl chloride in facilitating green chemistry and sustainable processes (Moosavi‐Zare et al., 2013).

Meta Sulfonation of 2-Phenylpyridines
It has been a key reagent in the selective catalytic meta sulfonation of 2-phenylpyridines, showcasing its role in achieving regioselectivity in reactions that involve chelation-assisted cyclometalation. This aspect is crucial for developing compounds with specific functional properties (Saidi et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

6-chloropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXRIBIZULCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridine-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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